N,N'-bis(2,3-dichlorophenyl)succinamide
Description
N,N'-bis(2,3-dichlorophenyl)succinamide is a succinamide derivative featuring two 2,3-dichlorophenyl groups attached to the nitrogen atoms of the succinamide backbone.
Properties
IUPAC Name |
N,N'-bis(2,3-dichlorophenyl)butanediamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl4N2O2/c17-9-3-1-5-11(15(9)19)21-13(23)7-8-14(24)22-12-6-2-4-10(18)16(12)20/h1-6H,7-8H2,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZWDCDXWKRKKMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)NC(=O)CCC(=O)NC2=C(C(=CC=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl4N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis(2,3-dichlorophenyl)succinamide typically involves the reaction of 2,3-dichloroaniline with succinic anhydride. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, under reflux conditions. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of N,N’-bis(2,3-dichlorophenyl)succinamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. Quality control measures are implemented to maintain the purity and consistency of the product.
Chemical Reactions Analysis
Types of Reactions
N,N’-bis(2,3-dichlorophenyl)succinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N,N’-bis(2,3-dichlorophenyl)succinamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N’-bis(2,3-dichlorophenyl)succinamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N,N'-bis(3-chlorophenyl)succinamide (III)
Structural Features :
- Substituents : Meta-chloro groups on both phenyl rings.
- Bond Lengths : C-Cl = 2.064 Å; C-N = 2.8946 Å .
- Dihedral Angle : 32.8° between the benzene rings and the NH–C(O)–CH2 segments, indicating a relatively planar conformation .
- Torsion Angles : C2–C1–N1–C7 = -35.0°; C6–C1–N1–C7 = 147.5°, reflecting anti-parallel alignment of N–H and C=O bonds .
- Hydrogen Bonding : Forms [100] chains via N–H···O interactions, stabilizing the crystal lattice .
Key Differences :
The meta-chloro substituents reduce steric hindrance compared to ortho-substituted analogues, allowing for a smaller dihedral angle and more linear molecular packing.
N,N'-bis(2-methylphenyl)succinamide (II)
Structural Features :
- Substituents : Ortho-methyl groups on both phenyl rings.
- Dihedral Angle : 62.1°, significantly larger than in III due to steric effects from the methyl groups .
- Torsion Angles : C2–C1–N1–C7 = -64.0°; C6–C1–N1–C7 = 117.6°, indicating greater conformational distortion .
- Hydrogen Bonding : Similar N–H···O chains but with altered packing due to steric bulk .
Key Differences :
Ortho-methyl groups introduce steric hindrance, increasing the dihedral angle and torsion angles, which disrupts planarity and modifies crystal packing.
N,N'-bis(2,3-dichlorophenyl)propanediamide (CAS: 36476-40-1)
Basic Data :
- Molecular Formula : C15H10Cl4N2O2.
- Molecular Weight : 392.069 g/mol .
- Substituents : 2,3-dichloro groups on phenyl rings.
Inferred Structural Trends :
While explicit structural data is unavailable in the provided evidence, the 2,3-dichloro substitution pattern likely exacerbates steric and electronic effects compared to III and II. The dual chlorine atoms at ortho and meta positions may:
- Increase torsional strain, leading to larger dihedral angles.
- Alter hydrogen-bonding efficiency due to enhanced electron withdrawal.
- Influence solubility and thermal stability.
Comparative Analysis Table
Research Implications and Limitations
- Structural Trends : Chlorine substituents at meta positions (III) favor planarity, while ortho substituents (II, 2,3-dichloro) increase steric strain.
- Data Gaps : Specific crystallographic data for this compound is absent in the provided evidence, necessitating further experimental studies.
- Methodology : Structural determinations for analogues relied on SHELX , ORTEP , and WinGX , suggesting these tools are applicable for future analyses.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
